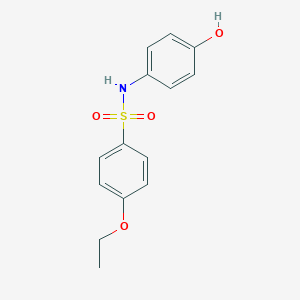
4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide, also known as EHB, is a sulfonamide compound that has been widely studied for its potential use in various scientific research applications. This compound is synthesized through a multi-step process and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide as a carbonic anhydrase inhibitor involves binding to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons. This can lead to a range of physiological effects, depending on the isoform of carbonic anhydrase being inhibited.
Biochemical and Physiological Effects
4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, potential anti-tumor activity, and potential anti-inflammatory activity. These effects have been studied in vitro and in vivo, and further research is needed to fully understand the potential therapeutic applications of 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide in lab experiments is its potential as a selective inhibitor of specific carbonic anhydrase isoforms. This can allow for more targeted study of the physiological effects of these isoforms. However, one limitation of using 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide, including further study of its potential as a carbonic anhydrase inhibitor for therapeutic applications, investigation of its potential anti-tumor and anti-inflammatory activity, and exploration of its potential as a tool for studying carbonic anhydrase isoforms in vitro and in vivo. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide and its potential limitations in experimental setups.
Synthesemethoden
The synthesis of 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide involves several steps, starting with the reaction of 4-hydroxybenzenesulfonamide and ethyl iodide to form 4-ethoxybenzenesulfonamide. This compound is then reacted with 4-hydroxybenzeneboronic acid in the presence of a palladium catalyst to form 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide has been studied for its potential use in various scientific research applications, including as a potential inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons, and are involved in a range of physiological processes. 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide has been shown to inhibit the activity of several carbonic anhydrase isoforms, making it a potential candidate for further study as a therapeutic agent.
Eigenschaften
Molekularformel |
C14H15NO4S |
|---|---|
Molekulargewicht |
293.34 g/mol |
IUPAC-Name |
4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO4S/c1-2-19-13-7-9-14(10-8-13)20(17,18)15-11-3-5-12(16)6-4-11/h3-10,15-16H,2H2,1H3 |
InChI-Schlüssel |
RFYXYTSALMIKRF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid](/img/structure/B229781.png)

![4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229786.png)
![6-(1-azepanylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229790.png)
![4-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B229791.png)
![4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B229792.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B229793.png)
![N-[(6-methyl-2-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229797.png)

![N-[(4-bromo-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229799.png)
![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)

![4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229807.png)